molecular formula C11H15N3 B2469055 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine CAS No. 2320142-41-2

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine

Cat. No.: B2469055
CAS No.: 2320142-41-2
M. Wt: 189.262
InChI Key: BJNGINTVQORWTK-UHFFFAOYSA-N
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Description

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine is a chemical compound featuring a cyclopentapyrimidine core fused with a four-membered azetidine ring. This structure is of significant interest in medicinal chemistry and drug discovery. The azetidine moiety is a valuable saturated heterocycle that can serve as a bioisostere for other functional groups, potentially improving a molecule's metabolic stability, three-dimensionality, and physicochemical properties . Compounds with similar fused pyrimidine structures have been investigated for their potential as enzyme inhibitors . For instance, heteroaryl derivatives based on related scaffolds have been explored as sepiapterin reductase inhibitors for potential application in pain and inflammation research . Furthermore, the azetidine ring is a key feature in advanced pharmaceutical development, as demonstrated by its use in next-generation matrix metalloproteinase 13 (MMP-13) inhibitors designed to combat breast cancer bone metastasis with improved solubility and stability profiles . This compound is provided for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for biological screening. This product is intended for non-human research applications and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8-12-10-5-2-4-9(10)11(13-8)14-6-3-7-14/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNGINTVQORWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Context and Synthetic Challenges

Molecular Architecture

The target compound comprises a bicyclic system featuring a cyclopenta[d]pyrimidine core fused to a saturated cyclopentane ring, with a 2-methyl substituent and an azetidine (four-membered nitrogen heterocycle) moiety at position 4. The juxtaposition of strained rings necessitates careful selection of synthetic methodologies to avoid ring-opening side reactions.

Key Synthetic Hurdles

  • Ring Strain Management : The azetidine’s 90° bond angles impose significant strain, requiring mild reaction conditions to prevent decomposition.
  • Regioselectivity : Functionalization at the pyrimidine C4 position must compete with potential reactivity at N1 and N3.
  • Steric Hindrance : The 2-methyl group adjacent to the azetidine attachment point complicates coupling reactions.

Retrosynthetic Analysis

Disconnection Strategies

Two primary disconnection approaches dominate the literature:

Azetidine-Pyrimidine Bond Disconnection

This strategy separates the molecule into:

  • 4-Chloro-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine
  • Azetidine

Enabling reactions: Nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.

Cyclopentane Ring Formation

Focuses on constructing the fused bicyclic system from a pre-functionalized azetidine precursor via cyclocondensation or [4+2] cycloaddition.

Detailed Synthetic Routes

Route 1: SNAr-Based Assembly

Synthesis of 4-Chloro-2-methylcyclopenta[d]pyrimidine

A three-step sequence starting from cyclopentane-1,3-dione:

  • Knoevenagel Condensation
    React with methylmalononitrile (1.2 eq) in ethanol/piperidine (5% v/v) at reflux (82°C, 6 h):
    $$
    \text{Cyclopentane-1,3-dione} + \text{NC-C(CH}_3\text{)-CN} \xrightarrow{\text{EtOH/piperidine}} \text{2-Methyl-5H-cyclopenta[d]pyrimidine-4,7-dione}
    $$
    Yield: 68%.

  • Phosphorus Oxychloride Mediated Chlorination
    Treat with POCl₃ (5 eq) and N,N-diethylaniline (0.5 eq) at 110°C for 3 h:
    $$
    \text{Dione} + \text{POCl}_3 \rightarrow \text{4,7-Dichloro-2-methyl-5H-cyclopenta[d]pyrimidine}
    $$
    Yield: 83%.

  • Selective Hydrodechlorination
    Hydrogenate with Pd/C (10% wt) in THF under 3 atm H₂ (25°C, 2 h) to obtain the monochloro derivative:
    $$
    \text{4,7-Dichloro derivative} \xrightarrow{\text{H}_2/\text{Pd}} \text{4-Chloro-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine}
    $$
    Yield: 91%.

Azetidine Coupling

Employ SNAr with azetidine (2.5 eq) in anhydrous DMF at 0°C→25°C (12 h), using Cs₂CO₃ (3 eq) as base:
$$
\text{4-Chloro intermediate} + \text{Azetidine} \xrightarrow{\text{Cs}2\text{CO}3/\text{DMF}} \text{Target Compound}
$$
Optimization Data :

Parameter Tested Range Optimal Value Yield Impact
Temperature (°C) -20 to 80 0→25 +37%
Base K₂CO₃, NaH Cs₂CO₃ +22%
Solvent DMSO, THF DMF +15%

Final Yield: 74%.

Route 2: Buchwald-Hartwig Amination

Bromide Intermediate Preparation

From 4-hydroxy-2-methylcyclopenta[d]pyrimidine (synthesized via Route 1 steps 1-2 without chlorination):

  • Mitsunobu Bromination
    React with CBr₄ (1.2 eq) and PPh₃ (2.5 eq) in THF at 0°C (2 h):
    $$
    \text{4-Hydroxy derivative} \xrightarrow{\text{CBr}4/\text{PPh}3} \text{4-Bromo-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine}
    $$
    Yield: 88%.
Palladium-Catalyzed Coupling

Employ Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and azetidine (3 eq) in toluene at 100°C (18 h):
$$
\text{4-Bromo intermediate} + \text{Azetidine} \xrightarrow{\text{Pd/Xantphos}} \text{Target Compound}
$$
Catalyst Screening :

Catalyst System Yield (%) Byproducts
Pd(OAc)₂/BINAP 51 12%
Pd₂(dba)₃/Xantphos 89 <3%
Ni(COD)₂/DPPF 37 29%

Optimal Conditions Yield: 89%.

Alternative Methodologies

Ring-Expansion Approach

Convert 2-methylcyclopenta[d]pyrimidin-4(3H)-one to the corresponding β-keto nitrile, followed by Staudinger reaction with azetidine:

  • Nitrosation
    Treat with NaNO₂/HCl (0°C, 1 h) to install nitroso group at C4.

  • Beckmann Rearrangement
    React with PCl₅ in CH₂Cl₂ (reflux, 3 h) to form nitrilium ion.

  • Azetidine Trapping
    Add azetidine (5 eq) at -78°C→25°C (24 h):
    $$
    \text{Nitrilium Intermediate} + \text{Azetidine} \rightarrow \text{Target Compound}
    $$
    Yield: 63% (3 steps).

Comparative Analysis of Methods

Parameter SNAr Route Buchwald-Hartwig Ring-Expansion
Total Yield (%) 74 89 63
Step Count 4 3 3
Purification Difficulty Moderate High High
Scalability >100 g <50 g <10 g
Cost Index $$$$ $$$$$ $$$

Key Observations :

  • Buchwald-Hartwig provides superior yields but requires expensive palladium catalysts.
  • SNAr offers better scalability for industrial applications despite lower yields.
  • Ring-expansion remains primarily of academic interest due to stringent temperature control needs.

Chemical Reactions Analysis

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: . Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives reveal their effectiveness against various bacterial strains. These derivatives were synthesized and tested for their antibacterial and antifungal activities using methods such as agar diffusion and broth dilution techniques. The results indicated varying degrees of microbial inhibition depending on the chemical structure of the derivatives .

Compound TypeActivityReference
Pyrimidine DerivativesAntibacterial against Staphylococcus aureus
Azetidine DerivativesAntifungal against Aspergillus niger

Drug Development

The structural characteristics of this compound make it a promising candidate for drug development. Its ability to act as a scaffold for various substitutions allows for the synthesis of novel compounds with enhanced biological activities. For example, azetidine derivatives have been explored for their potential as antibiotics and anti-inflammatory agents . The modification of the azetidine ring can lead to compounds with improved efficacy and reduced side effects.

Further studies have identified that azetidine derivatives can inhibit specific biological pathways relevant to disease mechanisms. For instance, certain derivatives have shown promise as inhibitors of receptor tyrosine kinases and adenosine receptors, which are crucial in cancer biology and cellular signaling pathways . This positions this compound as a potential lead compound in developing targeted therapies for cancer and other diseases.

Case Studies

Several case studies have highlighted the applications of related compounds in clinical settings:

  • Antibacterial Screening : A study evaluated the antibacterial activity of various azetidine derivatives against clinical strains of bacteria. The results demonstrated that specific substitutions on the azetidine ring significantly enhanced antibacterial potency compared to standard antibiotics like Streptomycin .
  • Antifungal Efficacy : Another investigation focused on the antifungal properties of pyrimidine-containing azetidines against common fungal pathogens. The findings suggested that these compounds could serve as effective alternatives to traditional antifungal medications .

Mechanism of Action

The mechanism of action of 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases or interfere with DNA replication processes, leading to its observed biological effects .

Comparison with Similar Compounds

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine can be compared with other similar compounds, such as:

Biological Activity

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4C_{10}H_{12}N_4, with a molecular weight of 188.23 g/mol. The compound features a cyclopenta[d]pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound primarily involves its interaction with various molecular targets within the cell. The compound may exhibit:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, affecting downstream signaling cascades.
  • DNA Interaction : There is potential for this compound to intercalate with DNA, influencing gene expression and cellular proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via caspase activation
MCF-720Cell cycle arrest at G2/M phase
A54925Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promising results against a range of microbial pathogens. In particular, it has been tested against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of cyclopenta[d]pyrimidines. The study found that the azetidine derivative exhibited potent cytotoxicity against multiple cancer cell lines and suggested further exploration into its mechanisms .
  • Antimicrobial Screening : Research conducted at a university laboratory assessed the antimicrobial properties of several novel compounds. The azetidine derivative was included in the screening and demonstrated effective inhibition against common pathogens, leading to discussions on its potential as a lead compound for antibiotic development .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics for the azetidine compound in animal models. These studies are crucial for understanding the drug's potential efficacy and safety profile .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine?

  • Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example:

  • Cyclization : Reacting cyclopenta[d]pyrimidine precursors with azetidine derivatives under reflux in glacial acetic acid with anhydrous sodium acetate as a catalyst, followed by crystallization from ethanol or dichloromethane .
  • Intermediate Functionalization : Bromination or tosyloxylation of intermediates (e.g., cyclopenta-carbonyl derivatives) to enable coupling with azetidine rings, as seen in analogous pyridine/pyrimidine systems .

Q. How is the compound characterized after synthesis?

  • Methodological Answer :

  • Purity Analysis : Use HPLC with a buffer system (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) to confirm ≥99% purity .
  • Structural Confirmation : Employ 1^1H/13^13C NMR to verify the azetidine ring and methyl-substituted cyclopenta[d]pyrimidine core. Mass spectrometry (MS) and elemental analysis validate molecular weight and formula .

Q. What are the key safety protocols for handling this compound?

  • Methodological Answer :

  • PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact (refer to safety codes P280 and P264) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., sand) and dispose following hazardous waste guidelines (P301-P310) .
  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) versus acetic acid to enhance cyclization efficiency .
  • Catalyst Screening : Evaluate alternatives to sodium acetate, such as pyridine or triethylamine, to reduce side reactions .
  • Temperature Control : Monitor reflux duration (e.g., 30 minutes vs. 2 hours) to balance yield and decomposition risks .

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Structural Comparison : Cross-reference analogs (e.g., Compound B in with similar chlorophenyl substitutions) to identify activity trends.
  • Assay Validation : Replicate experiments under standardized conditions (e.g., pH 6.5 buffer ) to isolate variables like purity or solvent effects.
  • Orthogonal Assays : Use multiple assays (e.g., microbial inhibition and cytotoxicity screens) to confirm target specificity .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Variation : Modify the azetidine ring (e.g., introduce hydroxyl or halogen groups) or the cyclopenta[d]pyrimidine core (e.g., replace methyl with ethyl) .
  • Bioisosteric Replacement : Swap pyrimidine with pyridine (as in Compound C ) to assess impact on target binding.
  • Computational Modeling : Use docking studies to predict interactions with biological targets (e.g., kinase enzymes) .

Q. How can researchers mitigate instability of the compound in aqueous solutions?

  • Methodological Answer :

  • Buffer Optimization : Adjust pH to 6.5–7.0 using ammonium acetate/acetic acid systems to minimize hydrolysis .
  • Lyophilization : Freeze-dry the compound for long-term storage and reconstitute in DMSO immediately before use .
  • Stabilizer Addition : Test antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) during dissolution .

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